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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for m-
chlorobenzotrifluoride (3-chlorobenzotrifluoride), a key intermediate in the synthesis of
various pharmaceuticals and agrochemicals. The following sections detail its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental
protocols used for their acquisition. This document is intended to serve as a valuable resource
for researchers and professionals engaged in the development and analysis of fluorinated
organic compounds.

Spectroscopic Data Summary

The empirical formula for m-chlorobenzotrifluoride is C7H4ClIFs, and it has a molecular weight of
180.55 g/mol .[1] The spectroscopic data presented below provides a detailed structural
confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. For m-chlorobenzotrifluoride, H, 13C, and °F NMR spectra provide key insights into
its aromatic and trifluoromethyl moieties. Aromatic protons typically resonate between 6.5 and
8.0 ppm, while aromatic carbons appear in the 120-170 ppm range in 13C NMR spectra.[2][3]
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Table 1: *H NMR Spectral Data for m-Chlorobenzotrifluoride[1][4]

Chemical Shift (8) ppm Multiplicity

~7.4-7.7 Multiplet

Table 2: 13C NMR Spectral Data for m-Chlorobenzotrifluoride[1]

Chemical Shift (6) ppm

Data not readily available in a quantitative format in search results.

Table 3: 1°F NMR Spectral Data for m-Chlorobenzotrifluoride[1]

Chemical Shift (6) ppm

Data not readily available in a quantitative format in search results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of m-chlorobenzotrifluoride is characterized by absorptions corresponding to C-H and
C-C bonds of the aromatic ring, as well as the strong absorptions of the C-F bonds of the
trifluoromethyl group and the C-Cl bond.

Table 4: Key IR Absorptions for m-Chlorobenzotrifluoride[1]

Wavenumber (cm~?) Bond Type
3100-3000 Aromatic C-H Stretch
1600-1400 Aromatic C=C Stretch
1350-1120 C-F Stretch (strong)
800-600 C-Cl Stretch
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent ion
and its fragmentation pattern, which aids in confirming the molecular weight and structure of
the compound. For m-chlorobenzotrifluoride, the molecular ion peak is expected at
approximately m/z 180, corresponding to its molecular weight.

Table 5: Mass Spectrometry Data for m-Chlorobenzotrifluoride[1]

mlz Interpretation

180 [M]* (Molecular lon)
145 [M-CI]*

161 [M-F]*

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for m-
chlorobenzotrifluoride are provided below. These are generalized procedures for compounds of
this type.

NMR Spectroscopy

Sample Preparation:

o A sample of m-chlorobenzotrifluoride (typically 5-25 mgq) is accurately weighed and dissolved
in a suitable deuterated solvent (e.g., CDCls, ~0.6 mL).

e The solution is transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
e Ahigh-resolution NMR spectrometer (e.g., 400 MHz) is used for analysis.

e For *H NMR, the spectrum is referenced to the residual solvent peak (e.g., CHCIs at 7.26
ppm).
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e For 33C NMR, the spectrum is referenced to the solvent peak (e.g., CDClsz at 77.16 ppm).
e For °F NMR, an appropriate standard, such as CFCIs (0 ppm), is used for referencing.

o Standard pulse programs are used to acquire the 1D spectra.

Infrared (IR) Spectroscopy (Neat Liquid)

o Adrop of neat m-chlorobenzotrifluoride is placed on the surface of a highly polished salt
plate (e.g., NaCl or KBr).[5]

A second salt plate is placed on top to create a thin liquid film between the plates.[5]

The "sandwich" is mounted onto a sample holder and placed in the FTIR spectrometer.

A background spectrum of the clean, empty salt plates is recorded.

The sample spectrum is then recorded, and the background is automatically subtracted.

Mass Spectrometry (GC-MS)

¢ Adilute solution of m-chlorobenzotrifluoride is prepared in a volatile organic solvent (e.g.,
dichloromethane or methanol).

e The solution is injected into a gas chromatograph (GC) coupled to a mass spectrometer
(MS).

e The GC separates m-chlorobenzotrifluoride from the solvent and any impurities. The
separation is typically performed on a nonpolar capillary column.

e The separated compound enters the mass spectrometer, where it is ionized (commonly by
electron impact at 70 eV).

e The resulting ions are separated by their mass-to-charge ratio and detected to generate the
mass spectrum.

Visualization
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Workflow for Spectroscopic Analysis of m-Chlorobenzotrifluoride
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Caption: Logical workflow for the spectroscopic analysis of m-chlorobenzotrifluoride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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